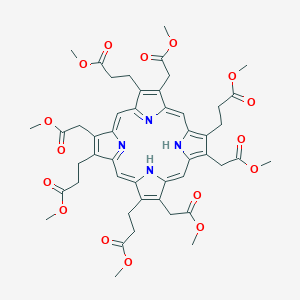
Azobenzene, 4-bis(2-bromoethyl)amino-2'-carboxy-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azobenzene, 4-bis(2-bromoethyl)amino-2’-carboxy-2-methyl- is a derivative of azobenzene, a well-known organic compound characterized by its azo group (N=N) linking two phenyl rings This specific compound is notable for its unique substituents, which include bromoethyl, carboxy, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azobenzene derivatives typically involves the diazotization of aniline derivatives followed by azo coupling. For Azobenzene, 4-bis(2-bromoethyl)amino-2’-carboxy-2-methyl-, the process may involve:
Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Azo Coupling: The diazonium salt reacts with another aromatic compound to form the azo bond.
Substitution Reactions: Introduction of bromoethyl, carboxy, and methyl groups through various substitution reactions, often involving halogenation and alkylation.
Industrial Production Methods
Industrial production of azobenzene derivatives often employs large-scale diazotization and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Azobenzene, 4-bis(2-bromoethyl)amino-2’-carboxy-2-methyl- undergoes several types of chemical reactions:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: Reduction of the azo group can yield hydrazo compounds or aniline derivatives.
Substitution: The bromoethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are often used.
Substitution: Nucleophiles like amines or thiols can react with the bromoethyl groups under mild conditions.
Major Products
Oxidation: Azoxy derivatives.
Reduction: Hydrazo compounds or aniline derivatives.
Substitution: Various substituted azobenzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Azobenzene, 4-bis(2-bromoethyl)amino-2’-carboxy-2-methyl- has several scientific research applications:
Chemistry: Used as a photoswitchable molecule in studies of molecular switches and photochemical reactions.
Biology: Employed in the development of light-controlled biomolecules and optogenetics.
Industry: Utilized in the fabrication of light-responsive materials and sensors.
Mecanismo De Acción
The compound exerts its effects primarily through photoisomerization, where the azo group undergoes a reversible transformation between trans and cis isomers upon exposure to light. This change in geometry can alter the compound’s interaction with other molecules, making it useful in controlling biological processes and material properties.
Comparación Con Compuestos Similares
Similar Compounds
Azobenzene: The parent compound with simpler structure and similar photoisomerization properties.
Disperse Orange 3: A dye with similar azo structure but different substituents.
Methyl Red: Another azobenzene derivative used as a pH indicator.
Uniqueness
Azobenzene, 4-bis(2-bromoethyl)amino-2’-carboxy-2-methyl- is unique due to its specific substituents, which provide distinct chemical reactivity and potential for specialized applications in photochemistry and molecular biology.
Propiedades
Número CAS |
40136-81-0 |
|---|---|
Fórmula molecular |
C18H19Br2N3O2 |
Peso molecular |
469.2 g/mol |
Nombre IUPAC |
2-[[4-[bis(2-bromoethyl)amino]-2-methylphenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C18H19Br2N3O2/c1-13-12-14(23(10-8-19)11-9-20)6-7-16(13)21-22-17-5-3-2-4-15(17)18(24)25/h2-7,12H,8-11H2,1H3,(H,24,25) |
Clave InChI |
BATWRYLIIKWIAE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N(CCBr)CCBr)N=NC2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-[(2S,3R,4S,5R)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxy-4-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxan-2-yl]-1-hydroxy-4-(4-hydroxy-3,5-dimethoxyphenyl)but-3-en-2-one](/img/structure/B13833555.png)













